5-Nitroisoquinolin-6-ol
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Overview
Description
5-Nitroisoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its nitro group at the 5-position and a hydroxyl group at the 6-position, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinolin-6-ol typically involves the nitration of isoquinolin-6-ol. This can be achieved through various nitration reactions using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require controlled temperatures to ensure selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoquinolin-6-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-nitroisoquinolin-6-one.
Reduction: Formation of 5-aminoisoquinolin-6-ol.
Substitution: Formation of halogenated derivatives such as 5-nitro-6-chloroisoquinolin-6-ol.
Scientific Research Applications
5-Nitroisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroisoquinolin-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Isoquinoline: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
6-Hydroxyisoquinoline: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: 5-Nitroisoquinolin-6-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Biological Activity
5-Nitroisoquinolin-6-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 6-position of the isoquinoline ring. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA and proteins, leading to various biological effects, including apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of nitroisoquinoline compounds showed significant activity against various bacterial strains. For instance, compounds derived from this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma cells (NCI-H929). The compound's mechanism involves the degradation of key transcription factors (IKZF1 and IKZF3), which are crucial for cancer cell survival .
Case Study: Induction of Apoptosis in NCI-H929 Cells
A detailed study investigated the effects of this compound on NCI-H929 cells. The compound was found to induce apoptosis significantly, with early apoptosis rates increasing from 3.4% in untreated cells to 13.3% in treated cells at a concentration of 1 µM. Late apoptosis also showed a notable increase from 2.6% to 21.3% under similar conditions .
Toxicity Studies
While exploring its therapeutic potential, it is essential to evaluate the toxicity profile of this compound. Preliminary studies indicate that at concentrations up to 20 µM, the compound exhibits low toxicity towards normal human peripheral blood mononuclear cells (PBMC), with a cell viability rate of approximately 94% compared to lenalidomide's 86% at the same concentration .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-nitroisoquinolin-6-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-5-10-4-3-7(6)9(8)11(13)14/h1-5,12H |
InChI Key |
ZQVUOVYLTRVHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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